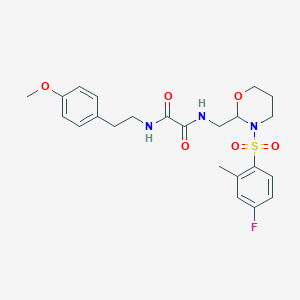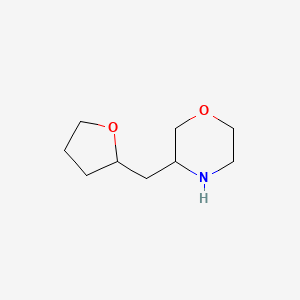
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a multi-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds comprise a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines .Wissenschaftliche Forschungsanwendungen
Parallel Synthesis in Drug Discovery
A study by Črček et al. (2012) discusses the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, highlighting a method for the rapid development of a library of compounds for potential therapeutic applications. This research demonstrates the utility of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide derivatives in drug discovery, providing a foundation for further exploration of their pharmacological properties (Črček et al., 2012).
Antiepileptic Activity
Asadollahi et al. (2019) synthesized derivatives of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides and evaluated their antiepileptic activity. The study identified compounds with significant antiepileptic properties, suggesting potential therapeutic applications of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide derivatives for the treatment of epilepsy (Asadollahi et al., 2019).
HIV-1 Inhibition
Tamazyan et al. (2007) explored the potential anti-HIV properties of 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a closely related compound, demonstrating its role as a non-nucleoside reverse transcriptase inhibitor. This highlights the possibility that derivatives of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide could be explored for anti-HIV applications (Tamazyan et al., 2007).
Molecular Docking for GABA Receptors
Further research into the interaction of synthesized compounds with gamma-aminobutyric acid (GABA)A receptors through molecular docking studies, as described by Asadollahi et al. (2019), provides insights into the mechanism of action of these compounds. This suggests a methodological approach for understanding how derivatives of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide might interact with biological targets (Asadollahi et al., 2019).
Anticancer Agents
Soni et al. (2015) focused on the synthesis and evaluation of novel quinuclidinone derivatives, including substituted (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates, as potential anti-cancer agents. This study provides a pathway for the development of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide derivatives as anticancer therapeutics, indicating the broad applicability of these compounds in medicinal chemistry (Soni et al., 2015).
Eigenschaften
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(12-11-16-7-3-1-4-8-16)21-14-17-13-20(24)22(15-17)18-9-5-2-6-10-18/h1-10,17H,11-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUVRVBGVGUOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2697912.png)
![[2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2697914.png)
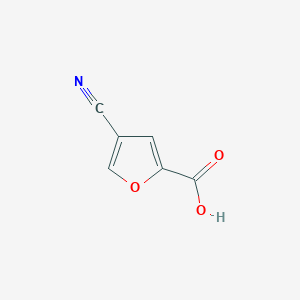
![(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/no-structure.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2697922.png)
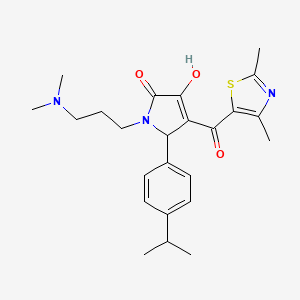
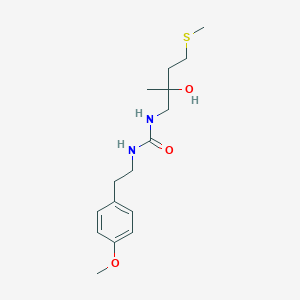
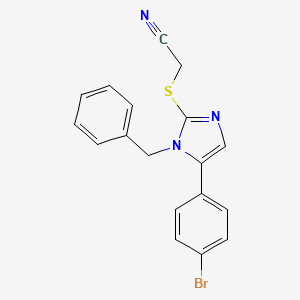
![3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2697929.png)

